4,4'-Azobis(4-cyano-1-pentanol)
Overview
Description
4,4’-Azobis(4-cyano-1-pentanol) is an organic compound with the molecular formula C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol . It is a yellow to dark orange waxy solid that is soluble in organic solvents such as alcohols, ketones, and ethers[2][2]. This compound is primarily used as an initiator in polymerization reactions, particularly in free radical polymerization processes[2][2].
Mechanism of Action
Target of Action
4,4’-Azobis(4-cyano-1-pentanol), also known as 2,2’-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile), is primarily used as a polymerization initiator . Its main targets are monomers in a polymerization reaction, such as acrylamide .
Mode of Action
This compound acts as a free radical initiator . When heated, it decomposes and releases nitrogen gas, producing two equivalents of reactive radicals . These radicals can initiate the polymerization of monomers by opening their double bonds and allowing them to link together .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of acrylamide . The radicals generated by 4,4’-Azobis(4-cyano-1-pentanol) initiate the polymerization process, leading to the formation of polyacrylamide chains .
Pharmacokinetics
Its solubility in organic solvents like dmso and methanol may influence its distribution in a reaction mixture.
Result of Action
The result of the action of 4,4’-Azobis(4-cyano-1-pentanol) is the formation of polyacrylamide . The molecular weight and conversion of the polymer depend on the duration of polymerization and the concentration of the initiator .
Action Environment
The action of 4,4’-Azobis(4-cyano-1-pentanol) is influenced by environmental factors such as temperature and light. It decomposes and initiates polymerization upon heating . It can also act as a photoinitiator under ultraviolet and visible light . Storage conditions should avoid high temperatures and direct sunlight . Proper ventilation is necessary during handling to avoid inhalation of aerosols .
Preparation Methods
4,4’-Azobis(4-cyano-1-pentanol) can be synthesized through the condensation reaction of pentanal and a cyanide source, followed by oxidation and dehydrogenation[2][2]. The general synthetic route involves the following steps:
Condensation Reaction: Pentanal reacts with a cyanide source to form an intermediate.
Oxidation: The intermediate undergoes oxidation to form the desired product.
Dehydrogenation: The final step involves dehydrogenation to yield 4,4’-Azobis(4-cyano-1-pentanol).
In industrial production, the reaction conditions are optimized to ensure high yield and purity. The process typically involves controlled temperatures and the use of specific catalysts to facilitate the reactions[2][2].
Chemical Reactions Analysis
4,4’-Azobis(4-cyano-1-pentanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used[2][2].
Scientific Research Applications
4,4’-Azobis(4-cyano-1-pentanol) has a wide range of applications in scientific research, including:
Biology: In biological research, it is used to study the effects of free radicals on biological systems.
Medicine: This compound is used in the synthesis of polymers for drug delivery systems and other medical applications[][2].
Industry: It is employed in the production of specialty polymers and as a photoinitiator in the manufacturing of certain types of plastics[][2].
Comparison with Similar Compounds
4,4’-Azobis(4-cyano-1-pentanol) is similar to other azo compounds used as polymerization initiators, such as 4,4’-Azobis(4-cyanopentanoic acid) and 2,2’-Azobis(2-methylpropionitrile) (AIBN) . it is unique in its ability to generate free radicals at relatively lower temperatures and its solubility in a wide range of organic solvents[2][2]. This makes it particularly useful in specific polymerization processes where other initiators may not be as effective.
Similar Compounds
- 4,4’-Azobis(4-cyanopentanoic acid)
- 2,2’-Azobis(2-methylpropionitrile) (AIBN)
- 2,2’-Azobis(2,4-dimethylvaleronitrile)
Properties
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-47-4 | |
Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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